Coniine hydrochloride

Description

The exact mass of the compound Coniine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15128. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Coniine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coniine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

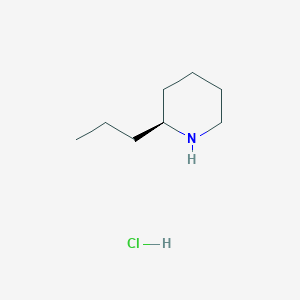

IUPAC Name |

(2S)-2-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBWZNQZRWZJIR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033574 | |

| Record name | (2S)-2-propylpiperidine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-92-0 | |

| Record name | Piperidine, 2-propyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coniine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S)-2-propylpiperidine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coniine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H575MZ6VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Hemlock's Kiss: A Technical Chronicle of the Isolation of Coniine from Conium maculatum

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of the isolation of coniine, the notorious toxic alkaloid from poison hemlock (Conium maculatum). From its first extraction in the early 19th century to its pioneering chemical synthesis, this document provides a detailed account of the key scientific milestones, experimental methodologies, and the biosynthetic pathway of this significant natural product.

Introduction: The Poison of Socrates and the Dawn of Alkaloid Chemistry

The story of coniine is inextricably linked with ancient history, most famously as the principal component of the poison that led to the death of the Greek philosopher Socrates in 399 BC. For centuries, the potent toxicity of poison hemlock was well-known, but the chemical nature of its active principle remained a mystery. The isolation of coniine in the 19th century marked a pivotal moment in the nascent field of organic chemistry and paved the way for the study of alkaloids, a class of naturally occurring compounds with profound physiological effects. This guide will delve into the technical specifics of this historical scientific endeavor.

The First Isolation: Giesecke's Landmark Achievement (1827)

Inferred Experimental Protocol for the Historical Isolation of Coniine

The following protocol is a reconstruction of the likely steps Giesecke would have employed, based on the common alkaloid extraction techniques of the era.

Objective: To isolate the active toxic principle from Conium maculatum.

Materials and Apparatus:

-

Dried and powdered Conium maculatum plant material (seeds, leaves, or stems)

-

Water

-

A weak acid (e.g., acetic acid or sulfuric acid)

-

A base (e.g., calcium hydroxide (lime) or ammonia)

-

An organic solvent (e.g., ether or ethanol)

-

Distillation apparatus (retort, condenser)

-

Filtration apparatus (cloth or paper filters)

-

Evaporating dish

Methodology:

-

Extraction of the Crude Alkaloid Salts:

-

The dried and powdered plant material was likely first treated with an acidic aqueous solution. This would convert the basic coniine alkaloid into its more water-soluble salt form.

-

The mixture would then be heated or allowed to macerate for an extended period to ensure complete extraction of the alkaloid salts into the aqueous phase.

-

The solid plant material would be separated from the liquid extract by filtration.

-

-

Liberation of the Free Base:

-

The acidic aqueous extract containing the coniine salt was then made alkaline by the addition of a base like lime or ammonia. This would neutralize the acid and liberate the free coniine base.

-

-

Separation of the Free Base:

-

The free coniine base, being less soluble in water and volatile, could then be separated. A likely method employed was steam distillation. By boiling the alkaline mixture, the volatile coniine would be carried over with the steam.

-

Alternatively, solvent extraction could have been used. The alkaline aqueous solution would be shaken with an immiscible organic solvent like ether. The free coniine base would preferentially dissolve in the ether layer.

-

-

Purification and Isolation:

-

If steam distillation was used, the distillate, a mixture of water and coniine, would be collected. As coniine is an oily liquid, it would form a separate layer from the water, allowing for its separation.

-

If solvent extraction was used, the ether layer containing the coniine would be separated from the aqueous layer. The ether would then be carefully evaporated, leaving behind the crude coniine.

-

Further purification could have been achieved by repeated acid-base extractions or by fractional distillation.

-

dot

References

The Biosynthetic Pathway of Coniine from Polyketide Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniine, a potent piperidine alkaloid from poison hemlock (Conium maculatum), is notorious for its toxicity and historical significance. Its biosynthesis is a subject of significant interest in the fields of natural product chemistry and metabolic engineering. This technical guide provides an in-depth exploration of the biosynthetic pathway of coniine, commencing from polyketide precursors. It details the enzymatic steps, key intermediates, and the experimental evidence that has elucidated this pathway. This document summarizes quantitative kinetic data, provides detailed experimental methodologies for key research techniques, and includes visualizations of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Coniine and its related piperidine alkaloids are synthesized in Conium maculatum via a pathway that originates from polyketide precursors.[1][2][3] Early labeling experiments were crucial in establishing the polyketide origin of the coniine backbone.[2] The pathway commences with the condensation of a starter CoA unit with extender units, followed by a series of enzymatic modifications including reduction, transamination, cyclization, and further reduction to yield the final alkaloid. This guide will dissect each step of this fascinating biosynthetic route.

The Biosynthetic Pathway of Coniine

The biosynthesis of coniine from polyketide precursors can be delineated into five key stages:

-

Polyketide Chain Assembly: The carbon backbone of coniine is initiated by a Type III polyketide synthase (PKS).[4]

-

Reduction of the Polyketide Chain: The initial polyketide product is believed to be reduced to an aldehyde intermediate.

-

Transamination: A nitrogen atom is incorporated into the carbon skeleton via a transamination reaction.[4][5]

-

Cyclization: The linear amine intermediate spontaneously cyclizes to form the piperidine ring precursor, γ-coniceine.[5]

-

Final Reduction: The precursor is then reduced to form coniine.[2][5]

The key enzymes and intermediates in this pathway have been identified through a combination of transcriptomic analysis and in vitro enzymatic characterization.[4]

Key Enzymes and Intermediates

-

Conium Polyketide Synthase 5 (CPKS5): This enzyme catalyzes the initial condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form a triketide product.[6]

-

5-keto-octanal: A hypothetical intermediate formed by the reduction of the initial polyketide chain.

-

L-alanine:5-keto-octanal aminotransferase (AAT): This aminotransferase facilitates the incorporation of a nitrogen atom from L-alanine onto the 5-keto-octanal intermediate, forming 5-oxooctylamine.[4]

-

γ-coniceine: This is a key intermediate formed through the spontaneous, non-enzymatic cyclization of 5-oxooctylamine.[5]

-

γ-coniceine reductase (CR): An NADPH-dependent reductase that catalyzes the final step in coniine biosynthesis, the reduction of γ-coniceine to (S)-(+)-coniine.[2][7]

Quantitative Data

The kinetic parameters of the initial and committing enzyme in the pathway, Conium Polyketide Synthase 5 (CPKS5), have been characterized, demonstrating its substrate preference for butyryl-CoA.

| Starter-CoA Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1M-1) |

| Butyryl-CoA | 1.8 ± 0.2 | 0.0028 ± 0.0001 | 1595 |

| Acetyl-CoA | 1.9 ± 0.3 | 0.0007 ± 0.0000 | 368 |

| Hexanoyl-CoA | 2.1 ± 0.3 | 0.0016 ± 0.0001 | 762 |

| Octanoyl-CoA | 2.6 ± 0.3 | 0.0002 ± 0.0000 | 77 |

Experimental Protocols

The elucidation of the coniine biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments.

Identification of Biosynthetic Genes via Transcriptome Analysis

Transcriptome analysis of Conium maculatum tissues actively synthesizing coniine (e.g., developing fruits and flowers) is a powerful method to identify candidate genes involved in the pathway.

Experimental Workflow:

-

RNA Extraction: Total RNA is extracted from the target tissues using a suitable kit and treated with DNase to remove any contaminating genomic DNA.

-

cDNA Library Construction and Sequencing: mRNA is enriched from the total RNA, fragmented, and used to synthesize a cDNA library. The library is then sequenced using a next-generation sequencing platform (e.g., Illumina).

-

De Novo Transcriptome Assembly: The sequencing reads are assembled into transcripts using software such as Trinity.

-

Transcript Annotation: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using tools like BLASTx.

-

Candidate Gene Identification: Transcripts showing high homology to known polyketide synthases, aminotransferases, and reductases are selected as candidate genes for further characterization.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of candidate genes, the encoded enzymes are expressed in a heterologous host (e.g., E. coli) and purified.

Protocol:

-

Cloning: The open reading frame of the candidate gene is amplified by PCR and cloned into an expression vector containing a suitable tag for purification (e.g., a polyhistidine-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: The E. coli culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed by sonication in a suitable buffer.

-

Protein Purification: The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

This assay is used to determine the function and substrate specificity of a candidate PKS.

Reaction Mixture:

-

Purified PKS enzyme

-

Starter-CoA substrate (e.g., butyryl-CoA)

-

Extender-CoA substrate (e.g., [14C]-malonyl-CoA)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

Procedure:

-

The reaction is initiated by adding the enzyme to the reaction mixture.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped by the addition of an acid (e.g., HCl).

-

The polyketide products are extracted with an organic solvent (e.g., ethyl acetate).

-

The products are analyzed by thin-layer chromatography (TLC) and autoradiography or by liquid chromatography-mass spectrometry (LC-MS).

This assay measures the transfer of an amino group from an amino donor to a keto acid acceptor.

Reaction Mixture:

-

Purified AAT enzyme

-

Keto-acid substrate (e.g., 5-keto-octanal)

-

Amino donor (e.g., L-alanine)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

-

The formation of the amino acid product can be monitored by coupling the reaction to a dehydrogenase that uses the product as a substrate, and following the change in absorbance of NAD(P)H.

-

Alternatively, the products can be derivatized and analyzed by HPLC or GC-MS.

This assay measures the reduction of a substrate using a nicotinamide cofactor.

Reaction Mixture:

-

Purified CR enzyme

-

Substrate (e.g., γ-coniceine)

-

NADPH

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

-

The activity of the reductase is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

The reaction products can also be analyzed by GC-MS to confirm the identity of the reduced product.

Visualizations

Biosynthetic Pathway of Coniine

Caption: Biosynthetic pathway of coniine from polyketide precursors.

Experimental Workflow for Gene Identification and Characterization

Caption: Workflow for identifying and characterizing coniine biosynthetic genes.

Conclusion

The biosynthetic pathway of coniine from polyketide precursors is a well-defined process involving a specialized polyketide synthase and subsequent tailoring enzymes. The elucidation of this pathway has been made possible through the integration of modern transcriptomic techniques and classical biochemical approaches. This technical guide provides a comprehensive overview of the current understanding of coniine biosynthesis, offering valuable information for researchers in natural product biosynthesis, metabolic engineering, and drug development. Further research to fully characterize all the enzymes in the pathway will provide a more complete picture and open up possibilities for the biotechnological production of this and related alkaloids.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. De novo transcriptome assembly of Conium maculatum L. to identify candidate genes for coniine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coniine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Coniine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine, a piperidine alkaloid, is a potent neurotoxin historically known for its presence in poison hemlock (Conium maculatum). As the hydrochloride salt, its properties are of significant interest for toxicological studies, pharmacological research, and the development of novel therapeutics, particularly those targeting the nicotinic acetylcholine receptor (nAChR) system. This document provides a comprehensive overview of the known physical and chemical properties of coniine hydrochloride, detailed experimental protocols for their determination, and a summary of its primary mechanism of action.

Chemical and Physical Properties

The fundamental physicochemical properties of coniine hydrochloride are summarized in the tables below. These parameters are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 1: General Properties of Coniine Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | (±)-2-Propylpiperidine hydrochloride | |

| Synonyms | DL-Coniin hydrochloride | |

| CAS Number | 15991-59-0 | [1] |

| Molecular Formula | C₈H₁₈ClN | [1] |

| Molecular Weight | 163.69 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

Table 2: Physicochemical Data of Coniine Hydrochloride

| Property | Value | Reference(s) |

| Melting Point | ~210-220 °C | [3][4] |

| Solubility | Freely soluble in water and alcohol. | [5] |

| pKa | Estimated to be similar to piperidine hydrochloride (~11.1) | [6] |

| Specific Rotation ([α]D) | +10.1° (c=unknown, water, 20°C) for the hydrochloride salt of the (S)-(+)-enantiomer | [4] |

Spectral Data

-

UV-Vis Spectroscopy : Saturated alkaloids like coniine hydrochloride are not expected to show significant absorbance in the standard UV-Vis range (200-800 nm) due to the absence of chromophores.[7] Any observed absorbance would likely be due to impurities or the solvent used.

-

Infrared (IR) Spectroscopy : The IR spectrum of coniine hydrochloride is expected to show characteristic peaks for N-H stretching in the piperidinium ion, C-H stretching of the alkyl groups, and C-N stretching. The presence of the hydrochloride salt would be indicated by broad N-H stretching bands.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would show signals corresponding to the protons on the piperidine ring and the propyl side chain. The protons adjacent to the nitrogen atom would be expected to be deshielded.[10][11]

-

¹³C NMR : The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the molecule. The carbons attached to the nitrogen would appear at a characteristic chemical shift for piperidinium salts.[12][13][14]

-

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

Coniine primarily exerts its toxic effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs).[2][15] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.

Figure 1. Simplified signaling pathway of coniine's antagonism at the nicotinic acetylcholine receptor.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of coniine hydrochloride. These protocols are based on standard laboratory practices and can be adapted as needed.

Figure 2. A general workflow for the determination of physicochemical properties.

Determination of Melting Point

Principle: The melting point is determined as the temperature at which the solid coniine hydrochloride transitions to a liquid state. A sharp melting range is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small amount of coniine hydrochloride to a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by creating a saturated solution of coniine hydrochloride in water and then quantifying the concentration of the dissolved solute.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of coniine hydrochloride to a known volume of deionized water in a vial.

-

Seal the vial and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of coniine in the diluted sample using a validated analytical method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Determination of pKa

Principle: The pKa is determined by titrating a solution of coniine hydrochloride, a salt of a weak base and a strong acid, with a strong base. The pH is monitored throughout the titration, and the pKa is calculated from the titration curve.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of coniine hydrochloride and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of coniine hydrochloride for the scientific community. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for laboratory investigations. The included diagrams illustrate the compound's primary mechanism of action and a general workflow for its analysis. While a comprehensive set of spectral data for coniine hydrochloride is not currently available in the public domain, the information provided herein serves as a valuable starting point for researchers and professionals in drug development and toxicology.

References

- 1. chemscene.com [chemscene.com]

- 2. Coniine hydrochloride (Standard)_TargetMol [targetmol.com]

- 3. Coniine phyproof Reference Substance 15991-59-0 [sigmaaldrich.com]

- 4. Coniine - Wikipedia [en.wikipedia.org]

- 5. Piperidine [drugfuture.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. ijorp.org [ijorp.org]

- 10. researchgate.net [researchgate.net]

- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. bhu.ac.in [bhu.ac.in]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. organomation.com [organomation.com]

An In-Depth Technical Guide to the Mechanism of Action of Coniine at the Neuromuscular Junction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniine, a potent piperidine alkaloid isolated from poison hemlock (Conium maculatum), exerts its profound physiological effects primarily through its interaction with the neuromuscular junction. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning coniine's action, with a focus on its role as a depolarizing neuromuscular blocking agent. Through a detailed examination of its binding to nicotinic acetylcholine receptors (nAChRs), its impact on ion channel function, and the resultant physiological sequelae, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of this classical neurotoxin. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The neuromuscular junction (NMJ) is a specialized synapse critical for the translation of neuronal signals into muscle contraction.[1] The primary neurotransmitter at the NMJ is acetylcholine (ACh), which, upon release from the motor neuron, binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's postsynaptic membrane, the motor end-plate.[1][2] This binding event triggers the opening of the nAChR ion channel, leading to a localized depolarization known as the end-plate potential (EPP).[3] If the EPP reaches a critical threshold, it initiates a muscle action potential, culminating in muscle contraction.[3]

Coniine is a neurotoxin that disrupts this finely tuned process, leading to muscle paralysis.[4] Historically known for its use in the execution of Socrates, coniine continues to be a subject of toxicological and pharmacological interest. Its mechanism of action is primarily centered on its interaction with the nAChRs at the neuromuscular junction.[3][4]

Mechanism of Action of Coniine

Coniine functions as a depolarizing neuromuscular blocking agent, a class of compounds that mimic the action of acetylcholine at the nAChR but with prolonged effects.[3][4] The mechanism can be dissected into the following key stages:

-

Binding to Nicotinic Acetylcholine Receptors: Coniine, possessing a structural resemblance to acetylcholine, binds to the agonist binding sites on the α-subunits of the muscle-type nAChR ((α1)₂β1δγ in fetal and (α1)₂β1δε in adult muscle).[2] This binding initially mimics the effect of acetylcholine, causing the ion channel to open.

-

Persistent Depolarization: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, coniine is not a substrate for this enzyme.[5] Consequently, coniine remains bound to the nAChRs for an extended period, leading to a sustained influx of sodium ions and a persistent depolarization of the motor end-plate.[3][4]

-

Inactivation of Voltage-Gated Sodium Channels: The prolonged depolarization of the muscle membrane surrounding the end-plate leads to the inactivation of voltage-gated sodium channels. These channels are essential for the propagation of the muscle action potential. Once inactivated, they cannot be opened by subsequent stimuli, effectively rendering the muscle fiber refractory to further excitation.[5]

-

Flaccid Paralysis: The inability to generate action potentials results in the failure of muscle contraction, leading to a state of flaccid paralysis.[4] This paralysis typically manifests as an ascending paralysis, affecting the lower limbs first.[4] Death from coniine poisoning is usually a result of respiratory paralysis as the diaphragm and intercostal muscles become affected.[4]

The (R)-(-)-enantiomer of coniine is generally considered to be the more biologically active and toxic of the two stereoisomers.[4]

Signaling Pathway of Neuromuscular Transmission

Figure 1: Signaling pathway of normal neuromuscular transmission.

Mechanism of Coniine Action at the Neuromuscular Junction

Figure 2: Mechanism of coniine-induced neuromuscular blockade.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of coniine with nicotinic acetylcholine receptors and its toxicological effects.

Table 1: Inhibitory Concentration (IC50) of Coniine on Nicotinic Acetylcholine Receptors

| Species | Tissue | Receptor Type | IC50 (µM) | Reference(s) |

| Rat | Diaphragm | Neuronal nAChR | 314 | [6] |

| Chick | Leg Muscle | Neuronal nAChR | 70 | [6] |

| Rat | Maternal Brain | Neuronal nAChR | 1100 | [6] |

| Rat | Fetal Brain | Neuronal nAChR | 820 | [6] |

| Chick | Brain | Neuronal nAChR | 270 | [6] |

| Rat | Anococcygeus Muscle (Nitrergic response) | Presynaptic nAChR | 162.2 (calculated from -logIC50 = 3.79) | [7][8] |

| Rat | Anococcygeus Muscle (Noradrenergic response) | Presynaptic nAChR | 26.9 (calculated from -logIC50 = 4.57) | [7][8] |

| Guinea Pig | Atrium | Presynaptic nAChR | 33.9 (calculated from -logIC50 = 4.47) | [7][8] |

Table 2: Lethal Dose (LD50) of Coniine Enantiomers in Mice

| Enantiomer | LD50 (mg/kg) | Reference(s) |

| (-)-Coniine | 7.0 | [9] |

| (±)-Coniine | 7.7 | [9] |

| (+)-Coniine | 12.1 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of coniine at the neuromuscular junction.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of coniine for nAChRs. It involves the competition between unlabeled coniine and a radiolabeled ligand for binding to the receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

Figure 3: Workflow for a competitive radioligand binding assay.

Materials:

-

nAChR-rich membranes (e.g., from Torpedo electric organ or a cell line expressing the desired nAChR subtype).[4][9]

-

Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).[6][7]

-

Unlabeled coniine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[7]

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[7]

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethylenimine.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a known protein concentration.[10]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a known nAChR ligand like nicotine), and competitive binding (membranes + radioligand + varying concentrations of coniine).[7]

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[10]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the coniine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of End-Plate Potentials

This technique directly measures the electrical response of the muscle fiber to nerve stimulation, allowing for the characterization of coniine's effect on the end-plate potential.

Experimental Workflow for Electrophysiological Recording

Figure 4: Workflow for electrophysiological recording of end-plate potentials.

Materials:

-

Nerve-muscle preparation (e.g., mouse phrenic nerve-hemidiaphragm or frog sartorius).[2][11]

-

Physiological saline solution (e.g., Ringer's solution), bubbled with 95% O₂ / 5% CO₂.[11]

-

Dissection microscope and tools.

-

Recording chamber.

-

Micromanipulators.

-

Glass microelectrodes filled with 3 M KCl.

-

Stimulating electrodes.

-

Amplifier and data acquisition system.

-

Coniine solution.

Procedure:

-

Preparation Dissection: Carefully dissect the nerve-muscle preparation, ensuring the nerve remains intact.[2][11]

-

Mounting: Mount the preparation in the recording chamber and perfuse with physiological saline.[11]

-

Electrode Placement: Using a micromanipulator, carefully impale a muscle fiber near the visually identified end-plate region with a glass microelectrode to record the membrane potential. Place stimulating electrodes on the nerve.[12]

-

Baseline Recording: Record spontaneous miniature end-plate potentials (MEPPs). Stimulate the nerve with brief electrical pulses to elicit EPPs. Record baseline EPP amplitude and frequency, as well as MEPP amplitude and frequency.[13][14] To record the full EPP time course without muscle contraction, a low concentration of a competitive antagonist like curare or a muscle-specific sodium channel blocker can be used to prevent the EPP from reaching the action potential threshold.[15]

-

Coniine Application: Add coniine to the perfusing solution at the desired concentration.

-

Data Acquisition: Continuously record the membrane potential and observe the changes in EPP and MEPP amplitude and frequency in the presence of coniine.

-

Data Analysis: Analyze the recorded traces to quantify the effects of coniine on the EPP and MEPP parameters. A decrease in EPP amplitude and an initial increase followed by a decrease in MEPP frequency are expected with a depolarizing blocker.[13][14][15]

In Vitro Muscle Contraction Assay

This assay measures the contractile force of an isolated muscle in response to nerve stimulation, providing a functional assessment of neuromuscular blockade by coniine.

Experimental Workflow for In Vitro Muscle Contraction Assay

Figure 5: Workflow for an in vitro muscle contraction assay.

Materials:

-

Nerve-muscle preparation (e.g., rat or mouse phrenic nerve-hemidiaphragm).[10][11]

-

Organ bath with temperature control and aeration (95% O₂ / 5% CO₂).

-

Physiological salt solution (e.g., Krebs-Henseleit solution).[10]

-

Force-displacement transducer.

-

Stimulator and stimulating electrodes.

-

Data acquisition system.

-

Coniine solution.

Procedure:

-

Preparation Dissection: Dissect the phrenic nerve-hemidiaphragm preparation and mount it in the organ bath containing oxygenated physiological salt solution maintained at 37°C.[10][11]

-

Setup: Attach the tendinous portion of the diaphragm to a fixed hook at the bottom of the organ bath and the other end to the force transducer. Place the phrenic nerve on the stimulating electrodes. Apply a resting tension to the muscle.[10]

-

Baseline Recording: Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) to elicit single muscle twitches. Record the baseline twitch tension for a stable period.

-

Coniine Administration: Add coniine to the organ bath to achieve the desired final concentration.

-

Data Acquisition: Continuously record the muscle twitch tension to observe the onset, magnitude, and duration of the neuromuscular blockade.

-

Data Analysis: Quantify the percentage reduction in twitch tension over time. Determine parameters such as the time to maximum block and the duration of action.

Conclusion

Coniine's mechanism of action at the neuromuscular junction is a classic example of depolarizing neuromuscular blockade. By binding to and persistently activating nicotinic acetylcholine receptors, it disrupts the normal process of neuromuscular transmission, leading to muscle paralysis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced aspects of coniine's pharmacology and toxicology. A deeper understanding of its interaction with nAChRs can provide valuable insights into the function of these critical receptors and may inform the development of novel therapeutic agents targeting the neuromuscular system.

References

- 1. Muscle fatigue examined at different temperatures in experiments on intact mammalian (rat) muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coniine - Wikipedia [en.wikipedia.org]

- 4. An improved procedure for the isolation and purification of nicotinic acetylcholine receptor from Torpedo fuscomaculata electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholine and local anesthetic binding to Torpedo nicotinic postsynaptic membranes after removal of nonreceptor peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of a native nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GraphViz Examples and Tutorial [graphs.grevian.org]

- 14. Response of compressed skinned skeletal muscle fibers to conditions that simulate fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Effects of Coniine Hydrochloride in Vertebrates

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Coniine, a piperidine alkaloid isolated from poison hemlock (Conium maculatum), is a potent neurotoxin with a significant history in toxicology, famously being the principal poison in the execution of Socrates.[1][2] As the first alkaloid to be chemically synthesized, it holds a notable place in chemical history.[1][3] Its hydrochloride salt is a stable, water-soluble form often used in research. This technical guide provides an in-depth review of the toxicological effects of coniine in vertebrates, focusing on its mechanism of action, quantitative toxicity data, and key experimental methodologies. The primary mechanism involves a biphasic interaction with nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade and, ultimately, death by respiratory paralysis.[1][3][4] This document consolidates current knowledge to support research and development activities in toxicology and pharmacology.

Mechanism of Action

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary molecular target of coniine is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel crucial for synaptic transmission.[3][5][6][7] Coniine acts as a potent nAChR antagonist.[3][5][7] Its toxicological profile is characterized by a biphasic, nicotine-like action: an initial, transient stimulation of autonomic ganglia followed by a persistent depression or blockade.[4][8] This dual effect underlies the complex symptomatology observed in poisonings.

Neuromuscular Junction Blockade

At the neuromuscular junction, coniine binds to the postsynaptic nAChRs.[1][9] This binding initially mimics acetylcholine, causing the ion channel to open and leading to depolarization of the muscle cell membrane.[1] However, unlike acetylcholine, which is rapidly hydrolyzed, coniine remains bound to the receptor. This persistent binding prevents the membrane from repolarizing, leading to a state of inactivation.[1][9] The result is a depolarizing neuromuscular blockade, which manifests as flaccid muscle paralysis.[1] This mechanism is functionally similar to that of the depolarizing muscle relaxant succinylcholine.[1] The paralysis is typically ascending, affecting the lower limbs first before progressing to the respiratory muscles.[1] Death ultimately occurs from respiratory failure due to paralysis of the diaphragm and intercostal muscles.[1][4]

Effects on Presynaptic and Autonomic Receptors

Beyond the postsynaptic neuromuscular junction, coniine also exerts inhibitory effects on presynaptic nAChRs. Studies on isolated rat and guinea-pig tissues have demonstrated that coniine inhibits nicotinic receptor-mediated nitrergic and noradrenergic transmitter responses.[10][11] This contributes to its effects on the autonomic nervous system, which can include initial tachycardia followed by bradycardia and hypotension.[2]

Quantitative Toxicology Data

The toxicity of coniine hydrochloride varies significantly across species, routes of administration, and stereoisomers. The (R)-(-) enantiomer is generally more biologically active and toxic than the (S)-(+) enantiomer.[1][12]

Lethal Dose (LD₅₀) Values in Vertebrates

The following table summarizes reported median lethal dose (LD₅₀) and other lethal dose values for coniine.

| Species | Compound/Enantiomer | Route | Dose | Citation(s) |

| Mouse | (R)-(-)-Coniine | Intravenous (i.v.) | ~7.0 mg/kg | [1][12] |

| Mouse | Racemic (+/-)-Coniine | Intravenous (i.v.) | ~7.7-8.0 mg/kg | [1][12] |

| Mouse | (S)-(+)-Coniine | Intravenous (i.v.) | ~12.1 mg/kg | [1][12] |

| Mouse | (+)-Coniine | Oral | 100 mg/kg | [4] |

| Human | Coniine | Oral (Probable Lethal) | < 5 mg/kg | [8] |

| Human | Coniine | Oral (Fatal) | < 200 mg (total) | [4] |

| Cattle | Coniine | Oral (Severe Poisoning) | 3.3 mg/kg | [13] |

| Horse (Mare) | Coniine | Oral (Severe Poisoning) | 15.5 mg/kg | [13] |

| Sheep | Coniine | Oral (Severe Poisoning) | 44.0 mg/kg | [13] |

| Swine | Coniine (from seeds) | Oral (Lethal) | 1 g/kg | [13] |

| Quail | Coniine | Gavage (Mortality) | 50 mg/kg (5/10 died) | [14] |

| Chicken | Coniine | Gavage (Mortality) | 50 mg/kg (2/10 died) | [14] |

| Turkey | Coniine | Gavage (Mortality) | 100 mg/kg (4/10 died) | [14] |

In Vitro Potency (IC₅₀) Values

The following table summarizes reported median inhibitory concentration (IC₅₀) values, indicating the potency of coniine in various in vitro systems.

| System/Tissue | Target/Response | IC₅₀ Value | Citation(s) |

| Rat Anococcygeus Muscle | Nitrergic Response | 162 µM (-logIC₅₀ = 3.79) | [10][11] |

| Rat Anococcygeus Muscle | Noradrenergic Response | 27 µM (-logIC₅₀ = 4.57) | [10][11] |

| Guinea-Pig Atrium | Noradrenergic Transmission | 34 µM (-logIC₅₀ = 4.47) | [10][11] |

| Rat Diaphragm nAChR | [¹²⁵I]-α-bungarotoxin binding | 314 µM | [15] |

| Chick Leg Muscle nAChR | [¹²⁵I]-α-bungarotoxin binding | 70 µM | [15] |

| Maternal Rat Brain nAChR | [³H]-cytisine binding | 1100 µM | [15] |

| Fetal Rat Brain nAChR | [³H]-cytisine binding | 820 µM | [15] |

| Chick Brain nAChR | [³H]-cytisine binding | 270 µM | [15] |

Toxicological Manifestations in Vertebrates

Acute Toxicity

Acute poisoning with coniine produces a predictable sequence of clinical signs across most vertebrate species.[8] Initial signs reflect nervous system stimulation and include excitement, muscle fasciculations, hypermetria, and sometimes seizures.[10][14] This is followed by a depressive phase characterized by progressive, ascending flaccid paralysis, weakness, ataxia, and loss of sensation.[1][4][8] Other signs can include salivation, nausea, and initial tachycardia followed by bradycardia.[2][4] Consciousness is often maintained until the final stages, with death resulting from respiratory arrest.[1][8]

Developmental and Teratogenic Effects

Maternal ingestion of coniine during specific gestational periods is known to be teratogenic in many domestic species, including cattle.[15][16] The primary malformation is arthrogryposis (fixation of joints in abnormal positions).[16] This effect is not due to a direct action on developmental pathways but is a secondary consequence of the neuromuscular blockade.[17] The paralysis induced by coniine reduces fetal movement, leading to joint and skeletal deformities.[17] Studies in laboratory animals have shown that coniine is fetotoxic, causing significantly lower fetal weights in both rats and rabbits.[16]

Key Experimental Protocols

In Vivo Lethality Assessment (Mouse Bioassay)

This protocol is designed to determine the median lethal dose (LD₅₀) and compare the relative toxicities of different compounds or enantiomers.

-

Model: Male Swiss-Webster mice (or similar strain).

-

Compound Preparation: Coniine hydrochloride enantiomers or racemic mixtures are dissolved in a sterile vehicle (e.g., saline).

-

Administration: A range of doses is administered to different groups of mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection to ensure rapid and complete absorption.

-

Observation: Animals are observed continuously for the first 4 hours and periodically for up to 48 hours. Key observations include the time of onset of clinical signs (e.g., ataxia, paralysis, seizures) and time of death.

-

Endpoint: The primary endpoint is mortality within a defined period (e.g., 24 hours).

-

Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using statistical methods such as probit analysis.

In Vitro nAChR Binding Assay

This protocol assesses the affinity of coniine for nicotinic receptors in different tissues.

-

Model: Tissues from rats and chicks (e.g., diaphragm, thigh muscle, brain).[15]

-

Tissue Preparation: Membranes rich in nAChRs are prepared from homogenized tissues by differential centrifugation.[15]

-

Assay Principle: This is a competitive binding assay. The tissue preparation is incubated with a specific radiolabeled ligand ([¹²⁵I]-α-bungarotoxin for muscle nAChRs or [³H]-cytisine for neuronal nAChRs) and varying concentrations of unlabeled coniine.[15]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma or scintillation counter.

-

Data Analysis: The concentration of coniine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. This value is inversely proportional to the binding affinity.[15]

Developmental Toxicity Screening

This protocol evaluates the potential of coniine to cause birth defects and other developmental issues.

-

Model: Time-mated pregnant Sprague-Dawley rats or New Zealand white rabbits.[16]

-

Compound Administration: Coniine (e.g., 25 mg/kg for rats, 40 mg/kg for rabbits) is administered by oral gavage at regular intervals (e.g., every 8 hours) during the critical period of organogenesis.[16]

-

Maternal Observation: Dams are monitored daily for clinical signs of toxicity, body weight changes, and food consumption.[16]

-

Fetal Examination: Shortly before natural parturition, dams are euthanized, and the uterus is examined. Fetuses are removed, weighed, and examined for external, visceral, and skeletal malformations. Skeletal analysis is often performed after staining with alizarin red S.[16]

-

Endpoints: Key endpoints include maternal toxicity, fetal mortality, fetal weight, and the incidence and type of malformations (e.g., arthrogryposis, reduced ossification).[16]

Stereochemistry and Biosynthesis

Importance of Stereochemistry

Coniine possesses a chiral center, existing as (R)-(-) and (S)-(+) enantiomers.[1] Natural coniine is often a racemic mixture.[1] Toxicological studies have consistently shown that the enantiomers have different biological potencies. The (R)-(-) enantiomer is the more potent and toxic form, with a significantly lower LD₅₀ in mice compared to the (S)-(+) form.[1][12] This stereoselectivity highlights the specific structural requirements for interaction with the nAChR binding site.

Biosynthesis Pathway

The biosynthesis of coniine originates from the polyketide pathway.[3][7] It begins with the condensation of one molecule of butyryl-CoA and two molecules of malonyl-CoA, a reaction catalyzed by a polyketide synthase.[3][18] The resulting 5-keto-octanal undergoes a transamination reaction, incorporating a nitrogen atom from L-alanine.[1][3] This is followed by a non-enzymatic cyclization to form the first piperidine alkaloid in the pathway, γ-coniceine.[1][3] In the final step, γ-coniceine is reduced by the NADPH-dependent enzyme γ-coniceine reductase to yield coniine.[3][7]

Conclusion

Coniine hydrochloride is a potent vertebrate neurotoxin that exerts its primary effects through a depolarizing neuromuscular blockade at nicotinic acetylcholine receptors. Its toxicity is well-characterized, with quantitative data available for numerous species, and is notably dependent on its stereochemistry. The ascending flaccid paralysis it induces leads to death from respiratory failure. Furthermore, its ability to cross the placental barrier and immobilize the fetus results in significant teratogenic effects, particularly arthrogryposis in livestock. The detailed experimental protocols and mechanistic understanding presented in this guide serve as a critical resource for toxicologists, pharmacologists, and drug development professionals investigating neurotoxins and the function of the nicotinic cholinergic system.

References

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Coniine hydrochloride | TargetMol [targetmol.com]

- 6. grokipedia.com [grokipedia.com]

- 7. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coniine - Wikiwand [wikiwand.com]

- 10. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Comparative toxicity of coniine, an alkaloid of Conium maculatum (poison hemlock), in chickens, quails, and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of developmental toxicity of coniine to rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

The Enigmatic Presence of Coniine in Sarracenia flava: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yellow pitcher plant, Sarracenia flava, a carnivorous plant native to the southeastern United States, is a fascinating subject of phytochemical research due to its production of the toxic piperidine alkaloid, (S)-(+)-coniine.[1] Historically renowned as the toxic principle in poison hemlock (Conium maculatum) responsible for the death of Socrates, the presence of coniine in a carnivorous plant raises significant questions regarding its biosynthesis, ecological role, and potential pharmacological applications.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of coniine in Sarracenia flava, with a focus on its natural occurrence, biosynthesis, pharmacology, and the methodologies for its analysis.

Natural Occurrence and Quantitative Data

Coniine has been unequivocally identified in Sarracenia flava.[1][2] Its presence has also been confirmed in at least seven other Sarracenia species, including S. alata, S. leucophylla, S. minor, S. oreophila, S. psittacina, S. purpurea, and S. rubra, suggesting a broader distribution within the genus.[2][3] However, quantitative data on coniine concentrations in S. flava are limited.

A foundational study by Mody et al. (1976) was the first to isolate and identify coniine from S. flava.[4][5] More recent research by Hotti et al. (2017) conducted a comprehensive metabolite profiling of numerous Sarracenia species and confirmed the presence of coniine, albeit in what is described as "low amounts."[2]

The following table summarizes the available quantitative and qualitative data on coniine in Sarracenia flava.

| Plant Material | Analyte | Method of Analysis | Reported Concentration/Presence | Reference |

| Fresh Pitchers | Coniine | Steam Distillation | ~ 0.11 mg/kg (5 mg from 45 kg of plant material) | Mody et al. (1976) |

| Lid and Pitcher | Coniine | GC-MS (SIM) | Present (qualitative) | Hotti et al. (2017) |

It is important to note that the concentration of coniine can be influenced by various factors, including the specific variety of S. flava, environmental conditions, and the developmental stage of the plant.[2] Further quantitative studies are necessary to fully elucidate the distribution and concentration of coniine in different tissues of Sarracenia flava, such as the nectar, pitcher fluid, leaves, and rhizomes.

Biosynthesis of Coniine

The biosynthetic pathway of coniine has been primarily studied in Conium maculatum, and it is presumed to follow a similar route in Sarracenia flava. The pathway is initiated from a polyketide precursor.

The key steps in the proposed biosynthetic pathway are:

-

Chain Assembly: The carbon backbone is formed through the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA, a reaction catalyzed by a polyketide synthase (PKS).

-

Reduction: The resulting polyketide is reduced to form 5-keto-octanal.

-

Transamination: The nitrogen atom is incorporated via a transamination reaction, converting 5-keto-octanal to 5-amino-octanal. L-alanine serves as the amino group donor.

-

Cyclization: The 5-amino-octanal undergoes a spontaneous, non-enzymatic cyclization to form γ-coniceine.

-

Final Reduction: In the final step, γ-coniceine is reduced by an NADPH-dependent reductase to yield coniine.[2]

Pharmacological Profile

Coniine is a neurotoxin that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs).[2] These receptors are crucial for neurotransmission in the central and peripheral nervous systems. By blocking nAChRs, coniine disrupts normal nerve function, leading to a range of physiological effects.

At the neuromuscular junction, the blockade of nAChRs results in muscle paralysis. In cases of severe poisoning, this can lead to respiratory failure and death. The interaction of coniine with nAChRs in the autonomic ganglia can also lead to complex and often biphasic effects on the cardiovascular and gastrointestinal systems.

In the context of Sarracenia flava, it is hypothesized that the coniine present in the nectar serves to paralyze insect prey, facilitating their capture and subsequent digestion.

Experimental Protocols

The analysis of coniine in Sarracenia flava typically involves extraction from the plant matrix followed by chromatographic separation and detection.

Extraction of Coniine

4.1.1. Steam Distillation

This classical method is effective for the extraction of volatile alkaloids like coniine.

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The vapor is then condensed and collected.

-

Protocol:

-

Homogenize fresh plant material (e.g., pitchers, leaves) and place it in a distillation flask.

-

Add water to the flask to cover the plant material.

-

Heat the flask to generate steam, or introduce steam from an external source.

-

The steam, carrying the volatile coniine, is passed through a condenser.

-

Collect the distillate, which will be a two-phase mixture of water and the water-immiscible coniine.

-

The coniine can then be separated from the aqueous phase by liquid-liquid extraction using an organic solvent such as diethyl ether or dichloromethane.

-

4.1.2. Solvent Extraction

-

Principle: Coniine is extracted from the plant material using an appropriate solvent.

-

Protocol:

-

Macerate the dried and powdered plant material in an alkaline solution (e.g., with sodium carbonate) to liberate the free base form of the alkaloid.

-

Extract the alkalized material with an organic solvent (e.g., chloroform, diethyl ether) for several hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude alkaloid extract.

-

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of coniine.

-

Sample Preparation: The crude extract is typically dissolved in a suitable solvent and may require derivatization to improve its chromatographic properties, although coniine can often be analyzed directly.

-

GC Parameters (Typical):

-

Column: A non-polar or weakly polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp up to 250-300 °C.

-

Carrier Gas: Helium.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions for coniine (m/z) include its molecular ion and characteristic fragment ions.

-

Future Directions and Conclusion

The presence of coniine in Sarracenia flava presents a compelling area for future research. Key areas that warrant further investigation include:

-

Quantitative Distribution: Detailed studies to quantify coniine levels in different tissues (nectar, pitcher fluid, leaves, rhizomes) and at various developmental stages of the plant.

-

Biosynthetic Pathway Elucidation: While the pathway is presumed to be similar to that in C. maculatum, the specific enzymes involved in S. flava have yet to be identified and characterized.

-

Ecological Role: Further research is needed to definitively establish the role of coniine in insect capture, including its paralytic and/or attractive properties.

-

Pharmacological Potential: The unique structure of coniine and its interaction with nAChRs may offer a scaffold for the development of novel therapeutic agents, particularly in the area of pain management where it has shown some potential.

References

- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 2. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of the insect paralyzing agent coniine fromSarracenia flava | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Stereoisomers of Coniine and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine, a piperidine alkaloid, is a potent neurotoxin famously known as the primary toxic component of poison hemlock (Conium maculatum). Its historical significance is marked by its use in the execution of the philosopher Socrates.[1] In the realm of modern pharmacology and toxicology, the stereochemistry of coniine plays a pivotal role in its biological activity. Coniine possesses a single chiral center, giving rise to two enantiomers: (S)-(+)-coniine and (R)-(-)-coniine. This guide provides a comprehensive technical overview of these stereoisomers, detailing their distinct biological activities, underlying mechanisms of action, and the experimental methodologies used for their synthesis, separation, and evaluation.

Stereoisomers of Coniine

Coniine, with the chemical formula C₈H₁₇N, exists as a racemic mixture in its natural form, comprising the (S)-(+)- and (R)-(-)-enantiomers.[1] The spatial arrangement of the propyl group at the C-2 position of the piperidine ring dictates the stereochemistry and, consequently, the biological efficacy of each isomer. The (R)-(-)-enantiomer of coniine is generally considered the more biologically active and toxic of the two.[1]

Biological Activity and Mechanism of Action

The toxicity of coniine stems from its interaction with the nervous system, specifically its effects on nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial for neurotransmission at the neuromuscular junction and in the central nervous system.

Interaction with Nicotinic Acetylcholine Receptors

Coniine acts as an agonist at nAChRs, initially stimulating the receptor, which leads to depolarization of the postsynaptic membrane.[1] However, this is followed by a persistent blockade of the receptor, preventing further neurotransmission and leading to muscle paralysis.[2] The primary cause of death from coniine poisoning is respiratory paralysis resulting from the blockade of nAChRs in the muscles controlling respiration.[1]

Studies have shown a clear stereoselective difference in the potency of the coniine enantiomers. The (R)-(-)-coniine enantiomer exhibits a higher affinity and activity at nAChRs compared to the (S)-(+)-enantiomer.[3] This stereoselectivity is particularly evident at the human fetal nicotinic neuromuscular receptors expressed in TE-671 cells, where the rank order of potency is (-)-coniine > (±)-coniine > (+)-coniine.[3]

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation

The activation of nAChRs by an agonist like coniine triggers a cascade of events. The binding of the agonist opens the ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane, which in muscle cells, triggers muscle contraction. In the central nervous system, nAChR activation can modulate the release of various neurotransmitters. The prolonged activation and subsequent blockade by coniine disrupt these normal physiological processes.

Figure 1: Simplified signaling pathway of coniine at the nicotinic acetylcholine receptor.

Quantitative Biological Data

The differential activity of coniine stereoisomers has been quantified in various studies. The following tables summarize the key quantitative data.

| Stereoisomer | LD₅₀ (mg/kg) in Mice | Reference |

| (R)-(-)-Coniine | 7.0 | [3] |

| (±)-Coniine (Racemic) | 7.7 | [3] |

| (S)-(+)-Coniine | 12.1 | [3] |

Table 1: In Vivo Toxicity of Coniine Stereoisomers

| Compound | Tissue | IC₅₀ (µM) | Reference |

| Coniine | Rat Diaphragm | 314 | [4] |

| Coniine | Chick Leg Muscle | 70 | [4] |

| Coniine | Maternal Rat Brain | 1100 | [4] |

| Coniine | Fetal Rat Brain | 820 | [4] |

| Coniine | Chick Brain | 270 | [4] |

Table 2: In Vitro Inhibitory Concentration (IC₅₀) of Racemic Coniine on Nicotinic Receptors

| Response | -logIC₅₀ (M) | Reference |

| Nitrergic Response | 3.79 ± 0.11 | [5] |

| Noradrenergic Response | 4.57 ± 0.12 | [5] |

| Noradrenergic Transmission (Guinea-pig atrium) | 4.47 ± 0.12 | [5] |

Table 3: Inhibitory Effects of Racemic Coniine on Nicotinic Receptor-Mediated Responses

Experimental Protocols

Synthesis and Separation of Coniine Stereoisomers

1. Classical Synthesis of Racemic Coniine (Ladenburg, 1886): [1]

-

Step 1: N-methylation of Pyridine: Pyridine is reacted with methyl iodide to form N-methylpyridinium iodide.

-

Step 2: Rearrangement to 2-Picoline: The N-methylpyridinium iodide is heated to a high temperature (around 300°C) to induce rearrangement to 2-methylpyridine (α-picoline).

-

Step 3: Condensation with Acetaldehyde: 2-Picoline is condensed with acetaldehyde in the presence of a dehydrating agent (e.g., zinc chloride) to yield 2-propenylpyridine.

-

Step 4: Reduction to Racemic Coniine: The 2-propenylpyridine is reduced using a strong reducing agent, such as sodium in ethanol, to produce (±)-coniine.

2. Separation of Enantiomers by Fractional Crystallization: [1][6]

-

Principle: This method relies on the differential solubility of diastereomeric salts formed by reacting the racemic coniine with a chiral resolving agent.

-

Procedure:

-

Dissolve racemic coniine in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of an optically pure chiral acid, such as (+)-tartaric acid.

-

The two diastereomeric salts, (R)-(-)-coniine-(+)-tartrate and (S)-(+)-coniine-(+)-tartrate, will have different solubilities.

-

Cool the solution slowly to allow the less soluble diastereomer to crystallize out.

-

Separate the crystals by filtration.

-

The more soluble diastereomer remains in the mother liquor.

-

Regenerate the pure enantiomers by treating the separated diastereomeric salts with a strong base to liberate the free amine.

-

Figure 2: Workflow for the separation of coniine enantiomers by fractional crystallization.

In Vitro Biological Assay: TE-671 Cell Line

1. Cell Culture:

-

TE-671 cells, which endogenously express human fetal nicotinic neuromuscular receptors, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure (based on similar receptor activity assays):

-

Seed TE-671 cells into a 96-well plate and allow them to adhere overnight.

-

Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

-

Prepare serial dilutions of the (S)-(+)-coniine, (R)-(-)-coniine, and racemic coniine in a suitable buffer.

-

Use a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add the coniine solutions to the wells and monitor the change in fluorescence over time. The change in fluorescence is proportional to the change in membrane potential caused by the activation of nAChRs.

-

Generate dose-response curves and calculate the EC₅₀ values for each stereoisomer.

In Vivo Biological Assay: Mouse LD₅₀ Determination

1. Animals:

-

Use adult male or female mice (e.g., Swiss Webster strain), typically weighing 20-30 grams.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

House the animals in standard cages with free access to food and water.

2. Dose Preparation and Administration: [7]

-

Dissolve the coniine stereoisomers in a suitable vehicle (e.g., saline or a small amount of a non-toxic solvent like ethanol diluted in saline).

-

Administer the solutions intraperitoneally (i.p.) or orally (p.o.) using a gavage needle.

-

The volume of administration should be kept constant for all animals (e.g., 10 mL/kg body weight).

3. Experimental Design (Up-and-Down Procedure or similar): [7][8]

-

Start with a dose estimated to be near the LD₅₀.

-

Administer the dose to a single animal and observe for a defined period (e.g., 24-48 hours).

-

If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.3).

-

If the animal dies, the next animal receives a lower dose (e.g., by a factor of 0.7).

-

Continue this process until a sufficient number of reversals (survival followed by death, or vice versa) have been observed.

4. Observation:

-

Observe the animals for signs of toxicity, such as tremors, convulsions, paralysis, and respiratory distress, at regular intervals after dosing.

-

Record the time of death for each animal that dies.

5. Data Analysis:

-

Calculate the LD₅₀ value and its confidence interval using a validated statistical method, such as the Probit analysis or the trimmed Spearman-Karber method.

Figure 3: Logical workflow for LD₅₀ determination using an up-and-down procedure.

Conclusion

The stereoisomers of coniine provide a classic example of stereoselectivity in pharmacology and toxicology. The (R)-(-)-enantiomer consistently demonstrates greater biological activity and toxicity than the (S)-(+)-enantiomer, a difference attributed to its more favorable interaction with nicotinic acetylcholine receptors. This in-depth guide has provided a comprehensive overview of the synthesis, separation, and biological evaluation of these stereoisomers, offering valuable data and detailed methodologies for researchers in drug development and related scientific fields. A thorough understanding of the structure-activity relationship of coniine's stereoisomers is crucial for both toxicological risk assessment and the potential development of new therapeutic agents targeting the nicotinic acetylcholine receptor system.

References

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]